molecular formula C19H21ClN2O5 B2462848 N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide CAS No. 1797964-42-1

N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

Cat. No. B2462848
CAS RN: 1797964-42-1
M. Wt: 392.84
InChI Key: WHNVWQNGMFLNMX-UHFFFAOYSA-N
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Description

“N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide” is a complex organic compound. It likely contains a chlorobenzyl group (a benzene ring with a chlorine atom and a methyl group), a dimethoxyphenyl group (a benzene ring with two methoxy groups), and an oxalamide group (a type of amide).


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, and the oxalamide group might participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, the types and locations of its functional groups, and its overall shape .

Scientific Research Applications

Oxidative Processes and Environmental Remediation Studies on the oxidation of chlorobenzene and related compounds in aqueous solutions highlight the significance of oxidative processes in environmental remediation. For example, the hydroxyl radical-induced oxidation of chlorobenzene demonstrates the formation of chlorophenols and dichlorobiphenyls, suggesting pathways for degrading similar complex organic molecules in contaminated water (Merga, Schuchmann, Rao, & Sonntag, 1996). Similarly, the electro-Fenton degradation of antimicrobials like triclosan and triclocarban using hydroxyl radicals points to effective methods for removing persistent organic pollutants from wastewater (Sirés et al., 2007).

Catalysis and Synthesis The synthesis and application of compounds related to N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide in catalysis have been explored. For instance, the copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide showcases the potential of oxalamide derivatives in facilitating organic transformations (Xia, Gan, Wang, Li, & Ma, 2016). The novel synthesis approach for di- and mono-oxalamides through acid-catalyzed rearrangement further indicates the versatility of these compounds in organic synthesis (Mamedov et al., 2016).

Material Science and Molecular Engineering Research in material science and molecular engineering also benefits from compounds similar to N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide. The development of coordination polymers from dissymmetrical oxamidate ligands, for example, opens avenues for creating novel materials with potential applications in magnetism and catalysis (Liu et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism would depend on the biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants.

Safety and Hazards

Without specific information on this compound, it’s hard to say what its safety and hazards might be. As with any chemical, safe handling practices should be followed to minimize risk .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5/c1-26-16-8-5-13(9-17(16)27-2)15(23)11-22-19(25)18(24)21-10-12-3-6-14(20)7-4-12/h3-9,15,23H,10-11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNVWQNGMFLNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

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